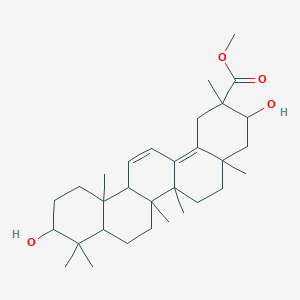
Oleana-11,13(18)-dien-29-oic acid, 3,21-dihydroxy-, methyl ester, (3be ta,20alpha,21alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleana-11,13(18)-dien-29-oic acid, 3,21-dihydroxy-, methyl ester, (3beta,20alpha,21alpha)- is a complex organic compound with significant interest in various scientific fields
Méthodes De Préparation
The synthesis of Oleana-11,13(18)-dien-29-oic acid, 3,21-dihydroxy-, methyl ester, (3beta,20alpha,21alpha)- involves multiple steps, typically starting from naturally occurring triterpenoids. The synthetic routes often include oxidation, reduction, and esterification reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Oleana-11,13(18)-dien-29-oic acid, 3,21-dihydroxy-, methyl ester, (3beta,20alpha,21alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert ketones or aldehydes to alcohols.
Substitution: Involves replacing one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Oleana-11,13(18)-dien-29-oic acid, 3,21-dihydroxy-, methyl ester, (3beta,20alpha,21alpha)- involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Oleana-11,13(18)-dien-29-oic acid, 3,21-dihydroxy-, methyl ester, (3beta,20alpha,21alpha)- stands out due to its unique structural features and diverse applications. Similar compounds include other triterpenoids and their derivatives, which may share some properties but differ in specific activities and applications .
Propriétés
Formule moléculaire |
C31H48O4 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
methyl 3,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)21-11-14-31(7)22(28(21,4)13-12-23(26)32)10-9-19-20-17-29(5,25(34)35-8)24(33)18-27(20,3)15-16-30(19,31)6/h9-10,21-24,32-33H,11-18H2,1-8H3 |
Clé InChI |
RPZZWTJIBLMBTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C5CC(C(CC5(CCC43C)C)O)(C)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12300090.png)
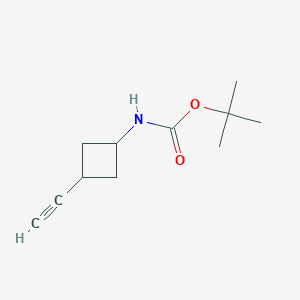

![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B12300119.png)

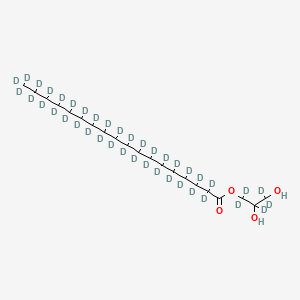

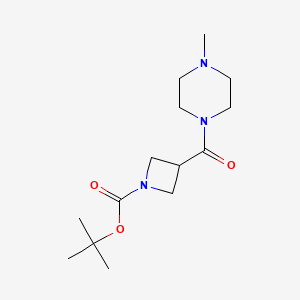
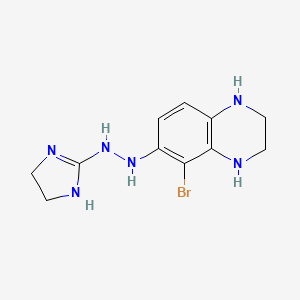
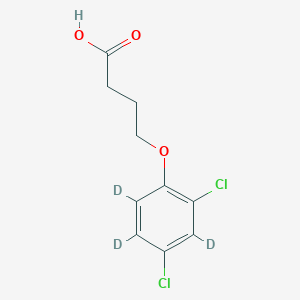
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12300169.png)
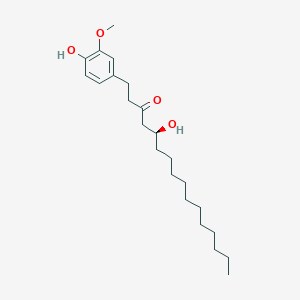
![(17-acetyl-6-chloro-10,13,16-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12300178.png)
